

# CAS number for isoamyl nitrate and its synonyms

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Compound of Interest		
Compound Name:	Isoamyl nitrate	
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# An In-depth Technical Guide to Isoamyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isoamyl nitrate**, a compound of interest in various research and development fields. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, presented in a format tailored for scientific and research applications.

### **Chemical Identity and Synonyms**

**Isoamyl nitrate**, a nitrate ester, is chemically distinct from the more commonly known isoamyl nitrite. Accurate identification is crucial for both research and regulatory purposes.

The primary identifier for **isoamyl nitrate** is its CAS (Chemical Abstracts Service) number: 543-87-3.

A comprehensive list of its synonyms is provided in the table below to aid in literature searches and material sourcing.



Identifier Type	Value
CAS Number	543-87-3
IUPAC Name	3-methylbutyl nitrate
Synonyms	Isopentyl nitrate, 3-Methyl-1-butanol nitrate, Nitric acid isoamyl ester
Molecular Formula	C5H11NO3
Molecular Weight	133.15 g/mol

# **Physicochemical Properties**

A summary of the key physicochemical properties of **isoamyl nitrate** is presented in the following table. This data is essential for experimental design, safety assessments, and computational modeling.

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	148 °C	[2]
Density	1.00 g/cm <sup>3</sup>	[3]
Flash Point	49 °C	[2]
Refractive Index	1.4110 - 1.4140	[3]
Water Solubility	Slightly soluble	[3]

## **Synthesis of Isoamyl Nitrate**

The synthesis of **isoamyl nitrate** is typically achieved through the esterification of isoamyl alcohol with nitric acid, often in the presence of a sulfuric acid catalyst. The following is a representative experimental protocol derived from established methods for the synthesis of alkyl nitrates.



# **Experimental Protocol: Fischer Esterification**

# This protocol describes the synthesis of **isoamyl nitrate** via the nitration of isoamyl alcohol using a mixed acid solution. Materials: Isoamyl alcohol (3-methyl-1-butanol) Nitric acid (concentrated) Sulfuric acid (concentrated) Ice Sodium bicarbonate solution (5%, aqueous)

· Distilled water

#### Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- · Ice bath
- Separatory funnel
- Distillation apparatus

#### Procedure:



- Preparation of the Mixed Acid: In a separate flask, carefully prepare a mixed acid solution by combining nitric acid and sulfuric acid in a predetermined ratio. For example, a mixed acid composition could be 20-33% nitric acid and 60-68% sulfuric acid. This step should be performed in an ice bath with slow addition and constant stirring due to the exothermic nature of the mixing.
- Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a
  dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a low
  temperature.
- Addition of Isoamyl Alcohol: Add a measured quantity of isoamyl alcohol to the reaction flask and begin stirring.
- Nitration: Slowly add the pre-cooled mixed acid solution to the stirred isoamyl alcohol via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0°C and 20°C throughout the addition to minimize side reactions.
- Reaction Completion: After the addition of the mixed acid is complete, continue stirring the
  mixture at the same temperature for a specified period to ensure the reaction goes to
  completion.
- Work-up:
  - Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
  - Allow the layers to separate. The upper organic layer contains the crude isoamyl nitrate.
  - Separate the organic layer and wash it sequentially with cold distilled water and a 5% sodium bicarbonate solution to neutralize any remaining acid.
  - Wash again with distilled water.
- Drying and Purification:
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter to remove the drying agent.



• The crude **isoamyl nitrate** can be purified by vacuum distillation.

#### **Synthesis Workflow**



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A flowchart illustrating the synthesis of **isoamyl nitrate**.

# **Signaling Pathway of Nitrovasodilators**

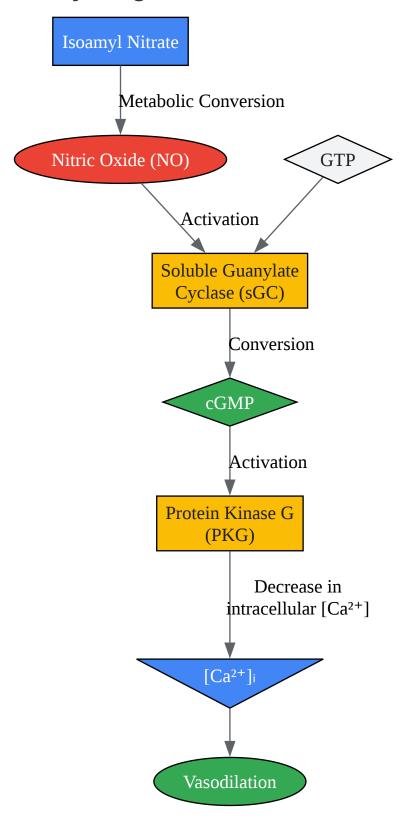
Organic nitrates, including **isoamyl nitrate**, are known for their vasodilatory effects. This action is mediated through a well-established signaling pathway involving the release of nitric oxide (NO).

#### **General Mechanism of Action**

The primary mechanism of action for organic nitrates involves their metabolic conversion to nitric oxide. NO is a potent endogenous vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn results in vasodilation.



#### **Signaling Pathway Diagram**



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The nitrovasodilator signaling pathway.

# **Analytical Methodologies**

The quantification and identification of **isoamyl nitrate** are critical for quality control, pharmacokinetic studies, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable techniques.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

Principle: GC-MS separates volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

#### **Experimental Protocol Outline:**

- Sample Preparation: Dilute the sample containing isoamyl nitrate in a suitable organic solvent (e.g., hexane or ethyl acetate). For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
- · GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
  - Carrier Gas: Helium at a constant flow rate.
- · MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).



 Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of isoamyl nitrate.

#### **High-Performance Liquid Chromatography (HPLC)**

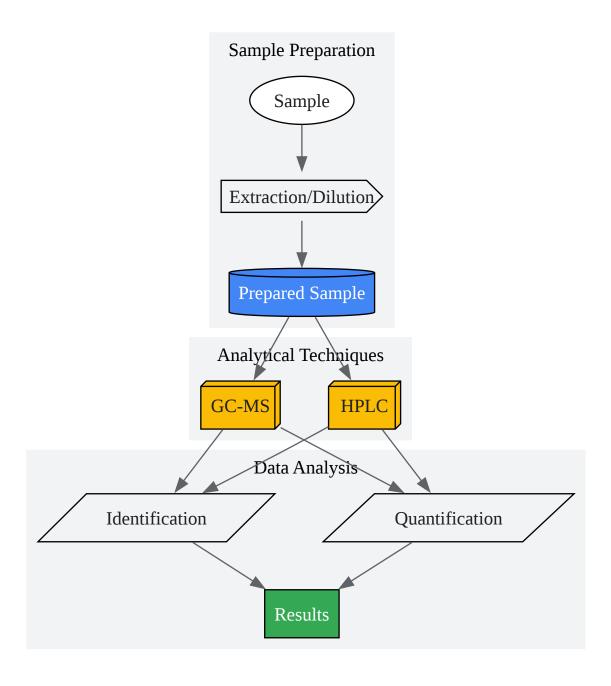
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase packed in a column and a liquid mobile phase. A UV detector is commonly used for the detection of nitrates.

#### **Experimental Protocol Outline:**

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filtration of the sample is recommended to remove particulate matter.
- HPLC Conditions:
  - Column: A reverse-phase column (e.g., C18).
  - Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio may need to be optimized.
  - Flow Rate: Typically 1.0 mL/min.
  - Detector: UV detector set at a wavelength where **isoamyl nitrate** has significant absorbance (e.g., around 210 nm).
  - Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

# **Analytical Workflow Diagram**





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A generalized workflow for the analysis of **isoamyl nitrate**.

This guide provides foundational technical information for researchers and professionals working with **isoamyl nitrate**. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform risk assessments before handling this chemical.



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